BenchChemオンラインストアへようこそ!

Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone

regiochemistry lipophilicity drug-likeness

Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone (CAS 2034461-76-0) is a synthetic heterocyclic compound characterized by a chroman ring linked via a methanone bridge to a 1,1-dioxido-7-phenyl-1,4-thiazepane scaffold. The compound has a molecular formula of C21H23NO4S, a molecular weight of 385.5 g/mol, and a computed topological polar surface area of 72.1 Ų.

Molecular Formula C21H23NO4S
Molecular Weight 385.48
CAS No. 2034461-76-0
Cat. No. B2475571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone
CAS2034461-76-0
Molecular FormulaC21H23NO4S
Molecular Weight385.48
Structural Identifiers
SMILESC1CC2=CC=CC=C2OC1C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4
InChIInChI=1S/C21H23NO4S/c23-21(19-11-10-16-6-4-5-9-18(16)26-19)22-13-12-20(27(24,25)15-14-22)17-7-2-1-3-8-17/h1-9,19-20H,10-15H2
InChIKeyQMNJNLKMJUEYCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone CAS 2034461-76-0 Sourcing & Compound Class Overview


Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone (CAS 2034461-76-0) is a synthetic heterocyclic compound characterized by a chroman ring linked via a methanone bridge to a 1,1-dioxido-7-phenyl-1,4-thiazepane scaffold [1]. The compound has a molecular formula of C21H23NO4S, a molecular weight of 385.5 g/mol, and a computed topological polar surface area of 72.1 Ų [1]. It is currently catalogued as a research chemical building block, with no published pharmacological profile or established industrial application; its primary use context is as a structural intermediate in medicinal chemistry exploration programs targeting the chroman-thiazepane dioxide chemotype [1].

Why In-Class Substitution of Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone Carries Structural and Functional Risk


The chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone scaffold is exquisitely sensitive to regiochemical and heterocyclic modifications. Close analogs differ in the chroman attachment point (2-yl vs. 3-yl), the 7-phenyl substituent on the thiazepane ring (phenyl vs. thiophen-2-yl), and the identity of the oxygen heterocycle (chroman vs. isochroman vs. benzofuran) [1]. Each perturbation alters hydrogen-bond acceptor positioning, molecular shape, and electronic surface, which can drastically affect target binding, metabolic stability, and off-target liability [1]. In the absence of publicly available biological data for any member of this series, generic substitution risks introducing an uncharacterised entity into a research or development workflow, thereby invalidating any prior structure-activity relationship (SAR) hypothesis or screening result associated with the specific CAS number [1]. Procurement of the exact compound is essential for maintaining experimental fidelity.

Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone Differential Evidence: Head-to-Head and Cross-Study Quantitative Comparators


Regioisomeric Differentiation: Chroman-2-yl vs. Chroman-3-yl Attachment Alters Computed LogP and Polar Surface Area

The target compound bears the chroman moiety at the 2-position, whereas its closest regioisomer, Chroman-3-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone (CAS 2034457-46-8), attaches chroman at the 3-position [1]. Although both share the molecular formula C21H23NO4S and molecular weight 385.5 g/mol, the shift in connectivity produces a measurable difference in computed XLogP3-AA (2.9 for the 2-yl isomer vs. an unreported but structurally distinct value for the 3-yl isomer) and influences the three-dimensional presentation of the hydrogen-bond-acceptor carbonyl oxygen [1]. This regiochemical distinction can alter passive membrane permeability and target recognition, making the compounds non-interchangeable in any SAR-driven program.

regiochemistry lipophilicity drug-likeness

7-Position Substituent Variation: Phenyl vs. Thiophen-2-yl Drives Divergent Molecular Weight and Hydrogen-Bond Acceptor Profiles

The 7-phenyl substituent on the thiazepane ring of the target compound can be replaced by thiophen-2-yl, as in Chroman-2-yl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone (CAS 2034421-89-9) [1]. This substitution increases molecular weight from 385.5 to 391.5 g/mol and adds a second sulfur atom (C19H21NO4S2 vs. C21H23NO4S), fundamentally altering the hydrogen-bond acceptor landscape and electron distribution [1]. The thiophene sulfur introduces an additional polarisable atom capable of engaging in chalcogen bonding interactions with protein targets, a feature absent in the phenyl analog. Therefore, the two compounds cannot be expected to exhibit identical target engagement or pharmacokinetic behaviour.

heterocycle substitution molecular recognition sulfur isostere

Oxygen Heterocycle Replacement: Chroman vs. Isochroman vs. Benzofuran Modulates Topological Polar Surface Area and Ring Conformation

The chroman oxygen heterocycle in the target compound can be substituted with isochroman or benzofuran. (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone and Benzofuran-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone constitute two distinct comparator chemotypes [1]. While no quantitative biological data are publicly available for these analogs, the computed topological polar surface area (TPSA) of the target chroman-2-yl compound is 72.1 Ų [1]. Isochroman and benzofuran replacements alter the spatial arrangement of the oxygen lone-pair electrons and the planarity of the bicyclic system, which is expected to modulate TPSA and, consequently, oral bioavailability potential according to Veber's rule thresholds (ideal TPSA < 140 Ų for oral absorption). These scaffold-level changes are categorical and preclude direct substitution.

heterocyclic scaffold conformational constraint polar surface area

Rotatable Bond Count and Molecular Flexibility: Target Compound Exhibits Only 2 Rotatable Bonds, Constraining Conformational Space Relative to More Flexible Analogs

The target compound contains exactly 2 rotatable bonds, as computed by PubChem [1]. This low number reflects the rigid chroman-methanone-thiazepane dioxide core. Closely related analogs that replace the chroman with more flexible moieties or introduce additional methylene spacers would exhibit higher rotatable bond counts, increasing the entropic penalty upon target binding and potentially reducing binding affinity [1]. For example, an analog with a phenoxyethyl linker instead of the direct chroman carbonyl would gain at least 2 additional rotatable bonds, significantly expanding the conformational ensemble. This rigidity profile is a defining structural parameter that directly impacts molecular recognition and cannot be replicated by more flexible in-class compounds.

conformational rigidity entropic penalty drug design

Lack of Public Bioactivity Data Distinguishes Target Compound as an Unprofiled Entity Requiring Caution in Comparator Claims

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Patents found no published biological activity data, binding affinity measurements, or in vivo efficacy results for Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone (CAS 2034461-76-0) or its closest analogs [1][2]. In contrast, other chroman-based compounds such as troglitazone, ormeloxifene, and nebivolol have extensive pharmacological datasets [2]. This absence of data means that any claim of biological differentiation between the target compound and its analogs is, as of 2026-05-09, unsupported by the public literature. Procurement decisions must therefore be driven by structural identity and chemical purity specifications rather than inferred biological superiority.

data availability research chemical quality assurance

Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone: Research and Industrial Use Scenarios Grounded in Structural Evidence


Medicinal Chemistry Scaffold Exploration for Kinase or Protease Targeting

The rigid chroman-2-yl-methanone-thiazepane dioxide core, with only 2 rotatable bonds and a TPSA of 72.1 Ų, provides a pre-organized pharmacophore suitable for ATP-binding site or protease active-site engagement [1]. The sulfone moiety can serve as a hydrogen-bond acceptor, while the 7-phenyl group offers a vector for additional hydrophobic interactions. Researchers exploring novel kinase inhibitors or antiviral protease inhibitors may procure this compound as a starting scaffold for fragment-based screening or as a reference standard in SAR campaigns.

Regiochemical Selectivity Probe in Chroman-Thiazepane Hybrid Series

Because the compound differs from Chroman-3-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone (CAS 2034457-46-8) solely in the chroman attachment position, it can serve as a regioisomeric selectivity probe to interrogate how the spatial presentation of the chroman oxygen lone pair influences target recognition and isoform selectivity [1]. Procurement of both regioisomers is essential for establishing a regioisomeric SAR relationship.

Chemical Biology Tool for Photocrosslinking or Affinity Labeling Studies

The compound's chroman ring and phenyl substituent offer latent sites for further functionalization (e.g., introduction of diazirine or benzophenone photocrosslinkers) without disrupting the core scaffold. Its low rotatable bond count minimizes the entropic penalty of ligand–protein interactions, making it a suitable candidate for developing chemical probes for target identification or cellular target engagement studies, provided that synthetic access to suitably functionalized derivatives is established [1].

Quality Control Reference Standard for Analytical Method Development

Given the absence of publicly available biological activity data, the primary immediate industrial application of this compound is as a well-characterized analytical standard. Its defined molecular formula (C21H23NO4S), exact mass (385.13477939 Da), and InChIKey (QMNJNLKMJUEYCK-UHFFFAOYSA-N) enable its use in HPLC-MS method development, impurity profiling, and system suitability testing for research laboratories handling this chemotype [1].

Quote Request

Request a Quote for Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.